molecular formula C16H13F2N3O2 B10911962 N-(3-fluorophenyl)-2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoacetamide

N-(3-fluorophenyl)-2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B10911962
M. Wt: 317.29 g/mol
InChI Key: CFSCWWXIHXUWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings

Properties

Molecular Formula

C16H13F2N3O2

Molecular Weight

317.29 g/mol

IUPAC Name

N-(3-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylideneamino]oxamide

InChI

InChI=1S/C16H13F2N3O2/c1-10(11-5-7-12(17)8-6-11)20-21-16(23)15(22)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,22)(H,21,23)

InChI Key

CFSCWWXIHXUWOE-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the following steps:

    Formation of Hydrazone Intermediate: The reaction begins with the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated using 3-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Reaction Conditions

    Temperature: The reactions are generally carried out at room temperature to moderate temperatures (20-60°C).

    Solvents: Common solvents include ethanol, methanol, or dichloromethane.

    Catalysts: Bases like pyridine or triethylamine are used to facilitate the acylation step.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of N1-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE derivatives with additional oxygen functionalities.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.

    Materials Science: Explored for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE exerts its effects involves:

    Molecular Targets: It can interact with enzymes or receptors, inhibiting their activity.

    Pathways: It may modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-3-(5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)PROPANAMIDE
  • N-(4-BROMOPHENYL)-2-((2E)-2-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)-2-OXOACETAMIDE

Uniqueness

N~1~-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both hydrazone and acetamide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.